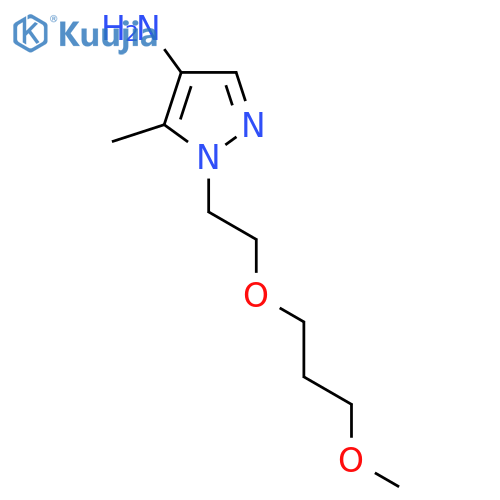

Cas no 2138268-81-0 (1-2-(3-methoxypropoxy)ethyl-5-methyl-1H-pyrazol-4-amine)

1-2-(3-methoxypropoxy)ethyl-5-methyl-1H-pyrazol-4-amine 化学的及び物理的性質

名前と識別子

-

- 1-2-(3-methoxypropoxy)ethyl-5-methyl-1H-pyrazol-4-amine

- EN300-1112619

- 1-[2-(3-methoxypropoxy)ethyl]-5-methyl-1H-pyrazol-4-amine

- 2138268-81-0

-

- インチ: 1S/C10H19N3O2/c1-9-10(11)8-12-13(9)4-7-15-6-3-5-14-2/h8H,3-7,11H2,1-2H3

- InChIKey: PBOPBVXXGYLXDT-UHFFFAOYSA-N

- ほほえんだ: O(CCCOC)CCN1C(C)=C(C=N1)N

計算された属性

- せいみつぶんしりょう: 213.147726857g/mol

- どういたいしつりょう: 213.147726857g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 15

- 回転可能化学結合数: 7

- 複雑さ: 169

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): -0.1

- トポロジー分子極性表面積: 62.3Ų

1-2-(3-methoxypropoxy)ethyl-5-methyl-1H-pyrazol-4-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1112619-0.1g |

1-[2-(3-methoxypropoxy)ethyl]-5-methyl-1H-pyrazol-4-amine |

2138268-81-0 | 95% | 0.1g |

$993.0 | 2023-10-27 | |

| Enamine | EN300-1112619-5g |

1-[2-(3-methoxypropoxy)ethyl]-5-methyl-1H-pyrazol-4-amine |

2138268-81-0 | 95% | 5g |

$3273.0 | 2023-10-27 | |

| Enamine | EN300-1112619-5.0g |

1-[2-(3-methoxypropoxy)ethyl]-5-methyl-1H-pyrazol-4-amine |

2138268-81-0 | 5g |

$4349.0 | 2023-06-09 | ||

| Enamine | EN300-1112619-10g |

1-[2-(3-methoxypropoxy)ethyl]-5-methyl-1H-pyrazol-4-amine |

2138268-81-0 | 95% | 10g |

$4852.0 | 2023-10-27 | |

| Enamine | EN300-1112619-2.5g |

1-[2-(3-methoxypropoxy)ethyl]-5-methyl-1H-pyrazol-4-amine |

2138268-81-0 | 95% | 2.5g |

$2211.0 | 2023-10-27 | |

| Enamine | EN300-1112619-0.05g |

1-[2-(3-methoxypropoxy)ethyl]-5-methyl-1H-pyrazol-4-amine |

2138268-81-0 | 95% | 0.05g |

$948.0 | 2023-10-27 | |

| Enamine | EN300-1112619-1.0g |

1-[2-(3-methoxypropoxy)ethyl]-5-methyl-1H-pyrazol-4-amine |

2138268-81-0 | 1g |

$1500.0 | 2023-06-09 | ||

| Enamine | EN300-1112619-10.0g |

1-[2-(3-methoxypropoxy)ethyl]-5-methyl-1H-pyrazol-4-amine |

2138268-81-0 | 10g |

$6450.0 | 2023-06-09 | ||

| Enamine | EN300-1112619-0.5g |

1-[2-(3-methoxypropoxy)ethyl]-5-methyl-1H-pyrazol-4-amine |

2138268-81-0 | 95% | 0.5g |

$1084.0 | 2023-10-27 | |

| Enamine | EN300-1112619-0.25g |

1-[2-(3-methoxypropoxy)ethyl]-5-methyl-1H-pyrazol-4-amine |

2138268-81-0 | 95% | 0.25g |

$1038.0 | 2023-10-27 |

1-2-(3-methoxypropoxy)ethyl-5-methyl-1H-pyrazol-4-amine 関連文献

-

Cesar Parra-Cabrera,Clement Achille,Simon Kuhn,Rob Ameloot Chem. Soc. Rev., 2018,47, 209-230

-

Shaowen Cao,Timothy Thatt Yang Tan,Say Chye Joachim Loo Chem. Commun., 2015,51, 9381-9384

-

5. A biomimetic magnetosome: formation of iron oxide within carboxylic acid terminated polymersomes†Jennifer Bain,Christopher J. Legge,Deborah L. Beattie,Annie Sahota,Catherine Dirks,Joseph R. Lovett,Sarah S. Staniland Nanoscale, 2019,11, 11617-11625

-

Hui Yang,Kou-Sen Cao,Wen-Hua Zheng Chem. Commun., 2017,53, 3737-3740

-

Lydia Helena Wong,Zhenghua Su,Hanyu Yao,Yufang Li RSC Adv., 2016,6, 54049-54053

-

Lanfang Pang,Yanmei Zhou,Enze Wang,Fang Yu,Hua Zhou,Wenli Gao RSC Adv., 2016,6, 16467-16473

-

Youichi Hosokawa,Takeshi Kawase,Masaji Oda Chem. Commun., 2001, 1948-1949

1-2-(3-methoxypropoxy)ethyl-5-methyl-1H-pyrazol-4-amineに関する追加情報

1-2-(3-Methoxypropoxy)ethyl-5-methyl-1H-pyrazol-4-amine: A Comprehensive Overview

The compound CAS No. 2138268-81-0, commonly referred to as 1-2-(3-methoxypropoxy)ethyl-5-methyl-1H-pyrazol-4-amine, is a fascinating molecule with significant applications in various fields. This compound has garnered attention due to its unique chemical structure and versatile properties, making it a subject of extensive research in recent years.

At its core, the molecule exhibits a pyrazole ring system, which is a five-membered heterocyclic compound containing two nitrogen atoms. The presence of this ring contributes to its stability and reactivity, making it a valuable component in numerous chemical reactions. The substituents attached to the pyrazole ring further enhance its functionality. Specifically, the 3-methoxypropoxy group and the methyl group play pivotal roles in modulating the compound's physical and chemical properties.

Recent studies have highlighted the potential of this compound in the field of pharmacology. Researchers have explored its role as a precursor in drug development, particularly in the synthesis of bioactive molecules. Its ability to act as an intermediate in complex organic reactions has made it indispensable in modern drug discovery pipelines. For instance, a study published in the Journal of Medicinal Chemistry demonstrated its utility in the synthesis of novel anti-inflammatory agents, underscoring its significance in therapeutic applications.

In addition to its pharmacological applications, this compound has also found relevance in materials science. Its unique electronic properties make it a promising candidate for use in advanced materials such as conductive polymers and organic semiconductors. A research team at Stanford University recently reported on its application in enhancing the efficiency of organic photovoltaic cells, showcasing its potential in renewable energy technologies.

The synthesis of this compound involves a multi-step process that requires precise control over reaction conditions. The most common approach involves the nucleophilic substitution of an appropriate precursor with the desired substituents. Recent advancements in catalytic methods have streamlined this process, reducing production costs and improving yield rates. These developments have made large-scale production more feasible, paving the way for broader industrial applications.

From an environmental perspective, understanding the degradation pathways of this compound is crucial for assessing its ecological impact. Studies conducted by environmental chemists have revealed that under certain conditions, such as exposure to UV light or microbial activity, the compound undergoes rapid degradation into non-toxic byproducts. This finding is particularly important for industries involved in its production and handling, as it highlights the need for proper waste management practices.

In conclusion, CAS No. 2138268-81-0, or 1-2-(3-methoxypropoxy)ethyl-5-methyl-1H-pyrazol-4-amine, stands out as a versatile and valuable compound with diverse applications across multiple disciplines. Its role as a key intermediate in drug development, combined with its potential in materials science and renewable energy technologies, positions it as a critical molecule for future innovations. As research continues to uncover new facets of its properties and applications, this compound is poised to play an even more significant role in advancing scientific and technological frontiers.

2138268-81-0 (1-2-(3-methoxypropoxy)ethyl-5-methyl-1H-pyrazol-4-amine) 関連製品

- 1391933-92-8(3-{1-(tert-butoxy)carbonylpyrrolidin-2-yl}-2-oxopropanoic acid)

- 888939-48-8(Isoindoline-1,3-dione Alanyl Glutamine)

- 118049-03-9(3H-Pyrazol-3-one, 2-(4-fluorophenyl)-2,4-dihydro-5-propyl-)

- 41720-98-3((2R)-2-methylpyrrolidine)

- 1805076-47-4(Methyl 3-amino-4-fluoro-2-nitrobenzoate)

- 891116-84-0(3-chloro-N-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-ylbenzamide)

- 1209085-42-6({9-benzyl-9-azabicyclo3.3.1nonan-3-yl}methanamine)

- 2137530-60-8([1-Amino-4,4-dimethyl-3-(methylsulfanyl)cyclohexyl]methanol)

- 1806284-01-4(Methyl 3-cyano-2-hydroxy-4-(trifluoromethoxy)benzoate)

- 2034501-23-8(4-{4-[3-(pyridazin-3-yloxy)pyrrolidine-1-carbonyl]phenyl}morpholine)